4-(2-Aminoethyl)benzoic acid 4-(2-Aminoethyl)benzoic acid
Brand Name: Vulcanchem
CAS No.: 1199-69-5
VCID: VC20948209
InChI: InChI=1S/C9H11NO2/c10-6-5-7-1-3-8(4-2-7)9(11)12/h1-4H,5-6,10H2,(H,11,12)
SMILES: C1=CC(=CC=C1CCN)C(=O)O
Molecular Formula: C9H11NO2
Molecular Weight: 165.19 g/mol

4-(2-Aminoethyl)benzoic acid

CAS No.: 1199-69-5

Cat. No.: VC20948209

Molecular Formula: C9H11NO2

Molecular Weight: 165.19 g/mol

* For research use only. Not for human or veterinary use.

4-(2-Aminoethyl)benzoic acid - 1199-69-5

Specification

CAS No. 1199-69-5
Molecular Formula C9H11NO2
Molecular Weight 165.19 g/mol
IUPAC Name 4-(2-aminoethyl)benzoic acid
Standard InChI InChI=1S/C9H11NO2/c10-6-5-7-1-3-8(4-2-7)9(11)12/h1-4H,5-6,10H2,(H,11,12)
Standard InChI Key MRBFWTDIRYEDBQ-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1CCN)C(=O)O
Canonical SMILES C1=CC(=CC=C1CC[NH3+])C(=O)[O-]

Introduction

Chemical Properties and Structure

4-(2-Aminoethyl)benzoic acid consists of a benzene ring with a carboxylic acid group and an aminoethyl chain attached at the para position. This structural arrangement contributes to its unique chemical behavior and reactivity patterns.

Physical and Chemical Properties

The physical and chemical properties of 4-(2-Aminoethyl)benzoic acid are summarized in the following table:

PropertyValueReference
Molecular FormulaC₉H₁₁NO₂
Molecular Weight165.19 g/mol
Physical AppearanceWhite to off-white crystalline solid
Melting Point>350°C
Boiling Point330.9±25.0°C (Predicted)
Density1.2±0.1 g/cm³ (Predicted)
pKa4.03±0.10 (Predicted)
SolubilitySlightly soluble in water (improved solubility in heated water and aqueous base)
Flash Point153.9±23.2°C
LogP1.13

Structural Identifiers

For research and identification purposes, the following structural identifiers are widely used:

IdentifierValueReference
IUPAC Name4-(2-aminoethyl)benzoic acid
Standard InChIInChI=1S/C9H11NO2/c10-6-5-7-1-3-8(4-2-7)9(11)12/h1-4H,5-6,10H2,(H,11,12)
Standard InChIKeyMRBFWTDIRYEDBQ-UHFFFAOYSA-N
SMILESC1=CC(=CC=C1CCN)C(=O)O
Canonical SMILESC1=CC(=CC=C1CC[NH3+])C(=O)[O-]
PubChem Compound506066

Synthesis and Preparation Methods

Various synthetic routes have been developed for the preparation of 4-(2-Aminoethyl)benzoic acid, reflecting its importance in chemical research and applications.

Applications

4-(2-Aminoethyl)benzoic acid has demonstrated utility across multiple scientific and industrial fields, with applications ranging from pharmaceutical development to biochemical research.

Pharmaceutical Applications

The compound shows significant potential in pharmaceutical research and development:

  • Medicinal chemistry: 4-(2-Aminoethyl)benzoic acid serves as a key intermediate in the synthesis of biologically active compounds, including those with potential therapeutic applications .

  • Drug development: Its bifunctional nature allows for modification and incorporation into more complex molecules, particularly those targeting neurological disorders .

  • Precursor to bioactive compounds: It has been used in the preparation of amino acid derivatives with anticancer activity .

  • Meglitinide synthesis: The compound appears to be related to the synthesis of meglitinide, which has applications in diabetes treatment .

Research Applications

In research settings, 4-(2-Aminoethyl)benzoic acid has several notable applications:

  • Enzyme immobilization: Research has shown that 4-(2-Aminoethyl)benzoic acid hydrochloride (AEBA) can be used for the oriented immobilization of enzymes such as laccase on carbon electrodes. This orientation significantly improves enzyme performance in biofuel cells compared to random immobilization techniques .

  • Biochemical studies: It is utilized in studies involving amino acid metabolism and protein interactions, providing insights into cellular functions and disease mechanisms .

  • Analytical chemistry: The compound serves as a standard in chromatographic techniques for the quantification of related compounds in complex mixtures .

Industrial Applications

Beyond research settings, 4-(2-Aminoethyl)benzoic acid has practical industrial applications:

  • Biofuel cell development: The compound has been used in the development of enzymatic biofuel cells, particularly as a functional crosslinker for enzyme immobilization .

  • Polymer development: Due to its bifunctional nature, it can be incorporated into polymer structures to create materials with specific functional properties .

  • Cosmetic formulations: The compound may be incorporated into skincare products for its potential anti-inflammatory properties .

Comparative Analysis with Related Compounds

Understanding the relationship between 4-(2-Aminoethyl)benzoic acid and structurally similar compounds provides valuable context for its applications and properties.

Structural Analogs

Several compounds share structural similarities with 4-(2-Aminoethyl)benzoic acid:

CompoundStructural DifferenceNotable FeaturesReference
3-(Aminomethyl)benzoic acidContains aminomethyl group instead of aminoethyl, positioned at meta- rather than para-Shorter chain length, different substitution position
4-Aminobenzoic acidLacks the ethyl chain; simpler structureDirect attachment of amino group to benzene ring
4-(2-Hydroxyethyl)benzoic acidContains hydroxy group instead of amino groupDifferent functionality with similar chain length
4-(2-Aminoethyl)benzoic acid hydrochlorideHydrochloride salt formImproved solubility and stability, commonly used in research
4-(Fmoc-2-aminoethyl)-benzoic acidFmoc-protected amino groupUsed in peptide synthesis, temporary protection of amino group
4-(2-Aminoethyl)benzoic acid tert-butyl esterEsterified carboxylic acidProtected carboxyl group, used as intermediate

Functional Derivatives

The bifunctional nature of 4-(2-Aminoethyl)benzoic acid allows for the creation of various derivatives through modification of either the amino or carboxylic acid group:

  • N-acylated derivatives: Compounds where the amino group is acylated, such as in the case of meglitinide (4-[2-[(5-chloro-2-methoxybenzoyl)amino]ethyl]benzoic acid), which has applications in diabetes treatment .

  • Esterified derivatives: Compounds where the carboxylic acid is converted to an ester, often used as protected intermediates in synthesis .

  • Salt forms: The hydrochloride salt is commonly used due to its enhanced stability and solubility properties compared to the free base .

Current Research and Future Perspectives

Current research involving 4-(2-Aminoethyl)benzoic acid highlights its potential in several emerging areas:

Biofuel Cell Development

Recent research has demonstrated the utility of 4-(2-Aminoethyl)benzoic acid hydrochloride (AEBA) in the development of enzymatic biofuel cells. Specifically, it has been used for the oriented immobilization of laccase enzyme on carbon electrodes, resulting in significantly improved performance compared to random immobilization techniques .
One study reported power densities of 1191 W/cm² for laccase immobilized using AEBA compared to 866 W/cm² for randomly immobilized laccase, demonstrating the importance of proper enzyme orientation on electrode surfaces. This research suggests promising applications in sustainable energy production using enzymatic approaches .

Pharmaceutical Research

The compound continues to be explored in pharmaceutical development, particularly as a building block for novel therapeutic agents. Its unique structure allows for selective chemical modifications, making it valuable in medicinal chemistry research .

Future Research Directions

Several areas warrant further investigation:

  • Expanded biomedical applications: Further research into the potential bioactivity of derivatives of 4-(2-Aminoethyl)benzoic acid could lead to new therapeutic applications.

  • Advanced materials development: The bifunctional nature of the compound suggests potential applications in the development of advanced materials and functional polymers.

  • Biosensor technology: Building on its success in biofuel cells, the compound could find applications in biosensor development for medical diagnostics and environmental monitoring.

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